1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride
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Overview
Description
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride is a chemical compound with the molecular formula C7H12ClN3O3 and a molecular weight of 221.64 g/mol . This compound is known for its unique structure, which includes an imidazolidine ring substituted with a dimethylaminoethyl group and three keto groups. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride involves several steps. One common synthetic route includes the reaction of dimethylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with urea to produce the imidazolidine ring . The final step involves the introduction of hydrochloride to form the hydrochloride salt of the compound. Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione hydrochloride can be compared with other similar compounds, such as:
1-[2-(Dimethylamino)ethyl]imidazolidine-2,4,5-trione: This compound lacks the hydrochloride group but shares a similar core structure.
1-[2-(Methylamino)ethyl]imidazolidine-2,4,5-trione: This compound has a methylamino group instead of a dimethylamino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]imidazolidine-2,4,5-trione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-9(2)3-4-10-6(12)5(11)8-7(10)13;/h3-4H2,1-2H3,(H,8,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLFANKKCKINQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C(=O)NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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